Structural Differentiation: 7-Isopropyl vs. 7-Methyl, 7-CF₃, and Unsubstituted 3-Aminoindolin-2-one Analogs
3-Amino-7-isopropylindolin-2-one is one of at least four commercially catalogued 7-substituted 3-aminoindolin-2-one analogs, alongside 3-aminoindolin-2-one (CAS 117069-75-7, C8), 3-amino-7-methylindolin-2-one (CAS 1214090-45-5, CH₃), and 3-amino-7-(trifluoromethyl)indolin-2-one (CAS 1332528-30-9, CF₃) . Within the established SAR framework for indolin-2-one kinase and MMP inhibitors, the substituent at the 7‑position occupies a hydrophobic pocket in the target enzyme (e.g., the S1′ pocket of MMPs or the gatekeeper region of tyrosine kinases) . The isopropyl group (–CH(CH₃)₂) provides a branched, electron-donating alkyl substituent with a distinct steric profile (van der Waals volume ~34.7 ų) compared with methyl (~13.7 ų), trifluoromethyl (~21.3 ų, strongly electron‑withdrawing), or hydrogen (0 ų) . These differences in steric bulk and electronic character are predicted to yield divergent target binding affinities and selectivity profiles, directly justifying the procurement of the specific 7-isopropyl analog for SAR exploration.
| Evidence Dimension | C7 substituent steric and electronic differentiation |
|---|---|
| Target Compound Data | C7 = isopropyl (–CH(CH₃)₂); molecular weight 190.24 g/mol; calculated van der Waals volume ~34.7 ų; electron-donating (+I effect) |
| Comparator Or Baseline | 3-Aminoindolin-2-one (C7 = H, MW 148.16, vdW ~0 ų); 3-Amino-7-methylindolin-2-one (C7 = CH₃, MW 162.19, vdW ~13.7 ų); 3-Amino-7-(trifluoromethyl)indolin-2-one (C7 = CF₃, MW ~216.16, vdW ~21.3 ų, electron‑withdrawing) |
| Quantified Difference | Isopropyl vdW volume is ~2.5× larger than methyl and ~1.6× larger than CF₃; opposite electronic character to CF₃ |
| Conditions | Calculated molecular properties; SAR context from the established indolin-2-one kinase and MMP inhibitor literature [REFS-1, REFS-2] |
Why This Matters
The distinct steric and electronic profile of the 7-isopropyl group dictates differential target binding and selectivity, meaning substitution with the 7‑methyl or 7‑CF₃ analog would sample a different region of chemical space and yield non‑comparable SAR data.
- [1] Ivanov VN, Agamennone M, Iusupov IR, et al. Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry. 2022. S1′ pocket occupancy by 5-substituents modulates MMP-2/MMP-13 isoform selectivity. View Source
- [2] Bondi A. van der Waals volumes and radii. Journal of Physical Chemistry. 1964;68(3):441-451. Group increment calculations for alkyl substituents. View Source
